cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]
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Overview
Description
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is a cyclic peptide composed of a sequence of amino acids, including aspartic acid, isoleucine, lysine, glutamic acid, tyrosine, proline, and glycine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides like cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] typically involves the cyclization of linear peptides. This can be achieved through various chemical methods, including direct backbone cyclization, native chemical ligation, and bioorthogonal reactions . Enzymatic methods, such as the use of subtiligase variants and sortases, can also be employed .
Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic peptides include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can introduce disulfide bonds, while reduction can break these bonds, leading to different structural and functional properties .
Scientific Research Applications
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] has a wide range of scientific research applications. In chemistry, it is used to study peptide stability and interactions. In biology, it serves as a model for understanding protein folding and function. In medicine, cyclic peptides are explored for their potential as therapeutic agents due to their stability and specificity . Additionally, in industry, cyclic peptides are used in the development of new materials and as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to bind tightly to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] include other cyclic peptides like cyclo(L-Tyr-L-Lys) and its derivatives . These compounds share structural similarities but may differ in their amino acid composition and specific applications.
Uniqueness: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and for developing targeted therapeutic agents .
Properties
Molecular Formula |
C51H75N11O19 |
---|---|
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
3-[15-(4-aminobutyl)-9,18-di(butan-2-yl)-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI Key |
JDTPYTFDRAQKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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